molecular formula C27H24ClFN2O5 B4896875 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide

Cat. No.: B4896875
M. Wt: 510.9 g/mol
InChI Key: VSEGLBKYNPUHHQ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This multifunctional molecule features a benzamide core, a 2,5-dioxopyrrolidinyl (succinimide) moiety, and substituted phenyl groups, including 3,4-dimethoxyphenethyl and 4-fluorophenyl rings. The structural motifs present in this compound are commonly found in molecules with diverse biological activities. The 4-fluorophenyl group is a prevalent pharmacophore in many active pharmaceutical ingredients , and the 3,4-dimethoxyphenethylamine structure is a key scaffold in biologically active compounds . The inclusion of the 2,5-dioxopyrrolidine ring system, a feature in other research compounds , suggests potential investigation into its properties as an electrophile or its interaction with various enzymatic targets. Researchers can explore this compound as a versatile building block or a lead structure in the development of novel therapeutic agents. Its complex structure makes it a valuable candidate for studying structure-activity relationships (SAR), signal transduction pathways, and enzyme inhibition. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClFN2O5/c1-35-23-12-3-17(15-24(23)36-2)13-14-30(26(33)18-4-6-19(28)7-5-18)22-16-25(32)31(27(22)34)21-10-8-20(29)9-11-21/h3-12,15,22H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEGLBKYNPUHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenethylamine and 4-fluorophenyl-2,5-dioxopyrrolidin-3-yl chloride. These intermediates are then coupled under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

The compound 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide (commonly referred to as a benzamide derivative) has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article will explore its applications, supported by comprehensive data and case studies.

Pharmacological Studies

The primary application of this compound lies in its potential use as a therapeutic agent. Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Anti-inflammatory Effects: Similar benzamide derivatives have been studied for their anti-inflammatory properties, suggesting that this compound may also possess such effects. Studies have shown that modifications in the benzamide structure can enhance anti-inflammatory activity .
  • Antipsychotic Activity: Some research has indicated that compounds with related structures may act on dopaminergic pathways, providing a basis for investigating their potential as antipsychotic agents.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the efficacy of pharmaceutical compounds. The presence of specific functional groups (like the chloro and dimethoxy groups) can significantly influence the biological activity of the compound. Research has highlighted that variations in these substituents can lead to different pharmacological profiles .

Synthetic Chemistry

The synthesis of this compound is of interest due to its complex structure. Techniques involving multi-step synthesis and the use of various reagents are often employed to produce such compounds. The ability to modify the structure allows chemists to explore new derivatives with enhanced properties.

Potential Role in Neurological Disorders

Given its structural similarities to known psychoactive substances, there is potential for research into its effects on neurological disorders. Compounds with similar frameworks have been investigated for their roles in modulating neurotransmitter systems, which could lead to novel treatments for conditions like depression and anxiety.

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of benzamide derivatives demonstrated that modifications similar to those found in our compound led to significant reductions in inflammatory markers in vitro and in vivo models. The findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential against inflammatory diseases.

Case Study 2: Neurological Impact

Research exploring the effects of structurally related compounds on serotonin receptors indicated promising results for mood regulation. This opens avenues for investigating whether our compound influences similar pathways, potentially leading to new treatments for mood disorders.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Shares the 3,4-dimethoxyphenethyl group but lacks the pyrrolidin-dione and 4-fluorophenyl substituents .
  • Synthesis : Synthesized in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine condensation .
  • Properties : Simpler structure (MW = 313.37) and higher solubility due to the absence of the pyrrolidin-dione ring.

4-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

  • Structure : Features a 1,2,5-oxadiazole ring instead of pyrrolidin-dione and 3,4-diethoxy substituents (vs. dimethoxy in the target compound) .
  • Impact : The oxadiazole ring enhances rigidity and metabolic stability, while diethoxy groups increase lipophilicity (predicted logP ~4.5).
  • Applications : Likely explored as a kinase inhibitor or antimicrobial agent due to oxadiazole’s prevalence in such scaffolds .

4-Chloro-N-(4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide (7l)

  • Structure : Contains a 1,2,4-oxadiazole ring and methoxy-linked phenyl group .
  • Synthesis : High yield (97%) via condensation reactions, suggesting robust synthetic accessibility .
  • Properties : Increased polarity (amide + oxadiazole) may limit blood-brain barrier penetration compared to the target compound.

3-Chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • Structure : Incorporates a pyrazolo-pyrimidine core and piperazine ring .
  • Applications: Targets serotonin or dopamine receptors (piperazine is common in antipsychotics).

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight logP Polar Surface Area (Ų) Key Functional Groups
Target Compound 510.95 3.516 59.13 Pyrrolidin-dione, 4-fluorophenyl
Rip-B 313.37 ~2.8* ~45.0* Dimethoxyphenethyl
Oxadiazole Derivative 425.88* ~4.5* ~75.0* 1,2,5-Oxadiazole, diethoxyphenyl
Compound 7l 441.32 ~3.2* ~85.0* 1,2,4-Oxadiazole, methoxyphenyl
Pyrazolo-Pyrimidine Derivative 481.00 ~3.8* ~90.0* Pyrazolo-pyrimidine, piperazine

*Estimated based on structural analogs.

  • Lipophilicity : The target compound’s logP (3.516) balances membrane permeability and solubility, whereas oxadiazole derivatives show higher logP, favoring CNS penetration.

Biological Activity

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a chloro group, dimethoxyphenyl moiety, and a pyrrolidine derivative. Its molecular formula is C22H24ClFN2O4C_{22}H_{24}ClFN_{2}O_{4}, with a molecular weight of 438.89 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures possess significant antimicrobial properties. For instance, compounds with similar phenolic structures have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. Inhibitors of AChE are crucial in treating conditions like Alzheimer’s disease. Research indicates that compounds with similar configurations show promising inhibitory effects on AChE, which may be applicable to the studied compound .
  • Anti-inflammatory and Antitumor Activities : Some related compounds have shown anti-inflammatory properties and potential anticancer activity. Studies have indicated that certain derivatives can inhibit tumor growth in vitro and in vivo .

The biological activity of this compound is likely mediated through several mechanisms:

  • Binding Affinity : Molecular docking studies have shown that the compound can effectively bind to target proteins such as AChE and other enzymes involved in metabolic pathways .
  • Lipophilicity : The presence of methoxy groups enhances the lipophilicity of the compound, potentially increasing its bioavailability and interaction with cellular membranes .

Research Findings

Recent studies have evaluated the biological activity of compounds structurally related to this compound:

CompoundActivity TypeIC50 ValueReference
Compound AAChE Inhibition46.42 µM
Compound BAntibacterialModerate against E. coli
Compound CAntitumorSignificant reduction in tumor size

Case Studies

  • Antibacterial Screening : A study involving various derivatives demonstrated that compounds with similar structures exhibited varying degrees of antibacterial activity against multiple strains. The results highlighted the importance of structural modifications in enhancing efficacy .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects on cholinesterase enzymes revealed that certain analogs showed potent inhibition comparable to established drugs used in Alzheimer's treatment .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The synthesis involves multi-step organic reactions, including amide bond formation and functional group protection/deprotection. Key steps include:

  • Coupling of substituted pyrrolidinone intermediates with chlorobenzoyl chloride under anhydrous conditions.
  • Use of polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts like HATU/DIPEA for amidation .
  • Temperature control (0–25°C) to minimize side reactions. Final purification employs column chromatography or preparative HPLC, with structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (400 MHz, DMSO-d6_6) resolves aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.7–3.9 ppm), and fluorophenyl signals (δ 6.8–7.1 ppm) .
  • Mass Spectrometry: ESI-MS (positive mode) confirms the molecular ion peak at m/z 537.1 [M+H]+^+ .
  • X-ray Crystallography: For absolute configuration determination (if crystalline), compare with databases like the Cambridge Structural Database (CSD) .

Q. In which screening libraries is this compound included, and how is it clustered?

The compound is part of the 300k Representative Compounds Library, clustered using the Bemis-Murcko algorithm to group structurally similar scaffolds. It is also listed in the MCE-18 Trends in Medicinal Chemistry library for target-agnostic screening .

Advanced Research Questions

Q. How can computational modeling guide bioactivity prediction and target identification?

  • Density Functional Theory (DFT): Optimize the compound’s 3D geometry to assess electrostatic potential and reactive sites .
  • Molecular Docking: Simulate binding to enzymes (e.g., bacterial phosphopantetheinyl transferases) using AutoDock Vina. Prioritize targets with docking scores ≤ −7.0 kcal/mol .
  • Pharmacophore Modeling: Map the 4-fluorophenyl and dimethoxyphenyl groups as key hydrophobic/π-π interaction motifs .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Reproducibility Checks: Validate assay conditions (e.g., bacterial strain, ATP concentration for enzyme inhibition assays) .
  • Orthogonal Assays: Combine enzymatic inhibition studies with cellular viability assays (e.g., MIC determination in S. aureus) to confirm target engagement .
  • Purity Analysis: Use HPLC-DAD (≥95% purity) to rule out impurities as confounding factors .

Q. How should structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Substituent Variation: Modify the 4-chlorobenzamide group to assess impact on bacterial enzyme inhibition (e.g., replace Cl with CF3_3 or NO2_2) .
  • Scaffold Hopping: Replace the pyrrolidin-2,5-dione core with thieno[3,2-d]pyrimidine to evaluate potency shifts .
  • Data Analysis: Use IC50_{50} values from dose-response curves and 3D-QSAR models (e.g., CoMFA) to quantify substituent effects .

Q. What biochemical pathways are implicated in its mechanism of action?

  • Target Pathways: Bacterial fatty acid biosynthesis via inhibition of AcpS and PPTase enzymes, disrupting acyl carrier protein (ACP) function .
  • Resistance Studies: Monitor mutations in acpS or pptase genes using whole-genome sequencing of resistant bacterial strains .

Data Contradiction Analysis

Example: Discrepancies in IC50_{50} values across studies may arise from:

  • Assay Variability: Differences in enzyme sources (recombinant vs. native) or substrate concentrations.
  • Solubility Issues: Use of DMSO >1% in assays can alter compound aggregation .
  • Statistical Power: Small sample sizes (n < 3) in dose-response experiments.

Key Structural and Analytical Data

PropertyValueSource
Molecular FormulaC28_{28}H25_{25}ClFN2_2O5_5
Molecular Weight537.96 g/mol
IUPAC NameAs per compound title
Key Functional Groups4-Fluorophenyl, 3,4-dimethoxy

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